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Compound of Interest

Compound Name: LY3007113

Cat. No.: B1574368

Head-to-Head In Vivo Comparison: LY3007113
vs. Ralimetinib

A direct head-to-head in vivo comparison of the small molecule inhibitors LY3007113 and
ralimetinib (also known as LY2228820) in preclinical models has not been identified in the
public domain. However, by collating data from individual preclinical and clinical studies, a
comparative analysis can be constructed to guide researchers and drug development
professionals. Both molecules were initially developed as inhibitors of p38 mitogen-activated
protein kinase (MAPK), a key enzyme in cellular stress responses and inflammatory signaling.

Executive Summary

While both LY3007113 and ralimetinib were investigated as p38 MAPK inhibitors, their
developmental paths and mechanistic understanding have diverged significantly. Preclinical
data suggests that both compounds exhibit antitumor activity in various xenograft models.
However, further clinical development of LY3007113 was halted due to toxicity issues that
prevented the administration of a biologically effective dose.[1][2] In contrast, ralimetinib
progressed to Phase Il clinical trials and demonstrated acceptable safety and tolerability.[3][4]
[5] A pivotal recent discovery has redefined the understanding of ralimetinib’'s mechanism of
action, indicating that its primary anticancer effects are likely mediated through the inhibition of
the epidermal growth factor receptor (EGFR), rather than p38 MAPK.[6]

Mechanism of Action and Signhaling Pathways
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Initially, both LY3007113 and ralimetinib were designed to target the p38 MAPK signaling
pathway. This pathway is activated by cellular stressors and inflammatory cytokines, leading to
the activation of downstream kinases such as MAPK-activated protein kinase 2 (MAPKAPK2 or
MK?2), which in turn regulates the expression of pro-inflammatory cytokines like TNF-a and IL-6.
By inhibiting p38 MAPK, these drugs were expected to reduce inflammation and induce
apoptosis in cancer cells.[7][8]

Recent evidence, however, suggests a significant difference in the primary anticancer
mechanism of ralimetinib. A 2023 study demonstrated that ralimetinib's anticancer activity is
driven by its inhibition of EGFR.[6] This finding is supported by evidence that the EGFR T790M
gatekeeper mutation confers resistance to ralimetinib and that the drug's efficacy is
independent of p38a and p38[3 expression.[9]

p38 MAPK Signaling Pathway
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Caption: p38 MAPK signaling pathway targeted by LY3007113 and initially by ralimetinib.
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Caption: Ralimetinib's recently identified primary anticancer mechanism via EGFR inhibition.

Preclinical In Vivo Efficacy

Both compounds have demonstrated antitumor activity in various xenograft models. However,
the breadth of models tested and the level of detail reported differ.

Table 1: Summary of Preclinical In Vivo Antitumor Activity
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Feature

LY3007113

Ralimetinib (LY2228820)

Reported In Vivo Models

Ovarian cancer, kidney cancer,
leukemia, glioblastoma
(UB7MG).[8]

Melanoma (B16-F10), non-
small cell lung cancer, ovarian
cancer, glioblastoma, multiple

myeloma, breast cancer.[3][7]

Pharmacodynamic Effects

Inhibited phosphorylation of
MAPKAP-K2 in peripheral
blood and U87MG tumors in

mice.[8]

Inhibited p38 MAPK-induced
phosphorylation of MAPKAP-
K2 in peripheral blood
mononuclear cells.[3] Dose-
dependent inhibition of tumor
phospho-MK2 in B16-F10

melanoma model.[7]

Quantitative Efficacy Data

Limited public data available.

Significant tumor growth delay
observed in multiple models.[7]
In a rat model of collagen-
induced arthritis, the TMED50
was 1.5 mg/kg.[10] In LPS-
induced mice, the TMED50 for
TNFa inhibition was < 1 mg/kg.
[10]

Clinical Development and Outcomes

The clinical development pathways for LY3007113 and ralimetinib have been markedly

different, primarily due to their safety profiles.

Table 2: Summary of Clinical Trial Data

© 2025 BenchChem. All rights reserved. 5/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6061137/
https://aacrjournals.org/clincancerres/article/22/5/1095/79601/A-First-in-Human-Phase-I-Study-of-the-Oral-p38
https://pubmed.ncbi.nlm.nih.gov/24356814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6061137/
https://aacrjournals.org/clincancerres/article/22/5/1095/79601/A-First-in-Human-Phase-I-Study-of-the-Oral-p38
https://pubmed.ncbi.nlm.nih.gov/24356814/
https://pubmed.ncbi.nlm.nih.gov/24356814/
https://www.selleckchem.com/products/LY2228820.html
https://www.selleckchem.com/products/LY2228820.html
https://www.benchchem.com/product/b1574368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Feature

LY3007113

Ralimetinib (LY2228820)

Highest Phase of Development

Phase 1.[1]

Phase 2.

Recommended Phase 2 Dose

30 mg every 12 hours.[1]

300 mg every 12 hours.[3][5]

Key Clinical Outcomes

Further development not
planned due to toxicity
precluding achievement of a
biologically effective dose.[1][2]
The best overall response was
stable disease in 3 of 27

patients.[1]

Demonstrated acceptable
safety, tolerability, and
pharmacokinetics.[3][5] In a
Phase 1 study, 21.3% of
patients achieved stable
disease.[3][5]

Common Adverse Events

Tremor, rash, stomatitis,
increased blood creatine

phosphokinase, fatigue.[1]

Rash, fatigue, nausea,
constipation, pruritus, vomiting.

[3][5]

Experimental Protocols

Detailed experimental protocols for the in vivo studies are not consistently available in the

publications. However, a general methodology for xenograft studies can be outlined.

General Xenograft Tumor Model Protocol

e Cell Culture: Human tumor cell lines (e.g., U87MG for glioblastoma) are cultured under

standard conditions.

e Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to

prevent rejection of the human tumor cells.

e Tumor Implantation: A suspension of tumor cells is injected subcutaneously or orthotopically

into the mice.

e Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

o Treatment Administration: Once tumors reach a specified volume, animals are randomized

into treatment and control groups. The investigational drug (LY3007113 or ralimetinib) or

vehicle is administered orally at specified doses and schedules.
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« Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint
is often tumor growth inhibition.

+ Pharmacodynamic Analysis: At the end of the study, tumors and blood samples may be
collected to analyze biomarkers such as the phosphorylation of MAPKAP-K2.

Experimental Workflow Diagram
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Caption: General workflow for a preclinical in vivo xenograft study.

Conclusion

In conclusion, while both LY3007113 and ralimetinib originated as p38 MAPK inhibitors with
demonstrated preclinical antitumor activity, their trajectories have diverged. LY3007113's
development was halted due to an unfavorable toxicity profile. Ralimetinib, on the other hand,
showed a more favorable safety profile in early clinical trials. The recent discovery of
ralimetinib's potent EGFR inhibitory activity as its likely primary anticancer mechanism marks a
significant paradigm shift in its understanding and future development. This new insight
underscores the importance of a thorough mechanistic investigation in drug development and
suggests that the clinical activity of ralimetinib may be more pronounced in tumors driven by
EGFR signaling. Researchers and clinicians should consider these distinct profiles when
evaluating these compounds for further investigation or clinical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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